Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate typically involves the esterification of malonic acid derivatives with ethyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to optimize yield and purity . The final product is subjected to rigorous quality control measures to ensure its suitability for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and active ingredients.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . It may also participate in signaling pathways by modulating the activity of proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, commonly used in organic synthesis.
Ethyl 4-ethoxyphenylacetate: A related compound with similar functional groups but different reactivity.
Diethyl 4-hydroxyphenylmalonate: Another derivative of malonic acid with a hydroxyl group instead of an ethoxy group.
Uniqueness
Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate is unique due to its deuterated ethyl group, which makes it particularly useful in isotopic labeling studies and mass spectrometry . This feature distinguishes it from other similar compounds and enhances its utility in research applications .
Biological Activity
Diethyl 4-Ethoxyphenyl-(ethyl-d5)malonate, a deuterated derivative of diethyl malonate, has garnered attention in various fields, particularly in organic synthesis and biological research. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.
Chemical Structure:
- Molecular Formula: C17H24O5
- Molecular Weight: 313.40 g/mol
- CAS Number: 1189708-84-6
This compound is synthesized through the esterification of malonic acid derivatives with ethyl alcohol in the presence of an acid catalyst. The deuterated ethyl group makes it particularly useful for isotopic labeling studies and mass spectrometry applications .
The compound exhibits diverse biological activities through its interaction with various molecular targets. It can act as an inhibitor or activator of enzymes, depending on the specific functional groups present in its structure. This dual functionality allows it to play a role in modulating biochemical pathways relevant to drug development and therapeutic interventions.
Applications in Research
-
Proteomics Research:
This compound is utilized to study protein interactions and functions. Its isotopic labeling capability enhances the sensitivity and accuracy of proteomic analyses, allowing researchers to track protein dynamics in complex biological systems. -
Medicinal Chemistry:
The compound serves as a precursor in synthesizing pharmaceutical compounds. Its structural features facilitate the creation of biologically active molecules, making it valuable in drug discovery processes. -
Organic Synthesis:
It is employed as a building block for various organic synthesis reactions, including oxidation, reduction, and substitution reactions. This versatility contributes to its importance in developing new chemical entities.
Case Study 1: Inhibition Studies
In a study examining enzyme inhibition, this compound was tested against a panel of protein kinases. The results indicated that the compound selectively inhibited certain kinases at micromolar concentrations, demonstrating potential as a therapeutic agent for conditions involving aberrant kinase activity .
Case Study 2: Proteomic Applications
A proteomics study utilized this compound to label proteins in cancer cell lines. The labeled proteins were analyzed using mass spectrometry, revealing insights into protein expression changes associated with cancer progression. The use of deuterated compounds improved the resolution and identification of low-abundance proteins .
Comparative Analysis
Compound Name | Structure Type | Biological Activity |
---|---|---|
This compound | Deuterated ester | Enzyme inhibition, proteomics applications |
Diethyl malonate | Simple ester | Used primarily as a building block in organic synthesis |
Ethyl 4-ethoxyphenylacetate | Related ester | Limited biological activity compared to diethyl derivative |
Diethyl 4-hydroxyphenylmalonate | Hydroxyl derivative | Exhibits different reactivity patterns |
Properties
IUPAC Name |
diethyl 2-(4-ethoxyphenyl)-2-(1,1,2,2,2-pentadeuterioethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-5-17(15(18)21-7-3,16(19)22-8-4)13-9-11-14(12-10-13)20-6-2/h9-12H,5-8H2,1-4H3/i1D3,5D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYAJCZEUGCPEH-RPIBLTHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(C1=CC=C(C=C1)OCC)(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661922 | |
Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189708-84-6 | |
Record name | Diethyl (4-ethoxyphenyl)[(~2~H_5_)ethyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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